2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 37666-23-2
VCID: VC21477531
InChI: InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
SMILES: C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8g/mol

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

CAS No.: 37666-23-2

Cat. No.: VC21477531

Molecular Formula: C17H13ClN2O2S

Molecular Weight: 344.8g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide - 37666-23-2

Specification

CAS No. 37666-23-2
Molecular Formula C17H13ClN2O2S
Molecular Weight 344.8g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
Standard InChI Key VPFOHMMLGUXLCX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Properties and Structure

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features. The molecule contains a thiazole ring with a phenyl substituent at position 4, linked through an acetamide functionality to a 4-chlorophenoxy moiety. This structural arrangement creates a compound with multiple functional groups that can potentially interact with biological targets.

The key chemical properties of this compound are summarized in Table 1:

PropertyValue
CAS Number37666-23-2
Molecular FormulaC₁₇H₁₃ClN₂O₂S
Molecular Weight344.8 g/mol
AppearanceCrystalline solid (typical for this class)
SolubilityLimited water solubility; soluble in organic solvents

The structural components of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be divided into three main segments: the 4-phenyl-1,3-thiazol-2-yl group, the acetamide linker, and the 4-chlorophenoxy moiety. The thiazole ring is a five-membered heterocyclic system containing both sulfur and nitrogen atoms, which contributes to the compound's potential biological activity.

Spectroscopic Characterization

Spectroscopic characterization is essential for confirming the structure and purity of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Multiple analytical techniques can be employed to analyze this compound thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, the ¹H NMR spectrum would typically display characteristic signals for:

  • The thiazole ring proton (typically appearing as a singlet)

  • Aromatic protons from both the phenyl and 4-chlorophenyl rings

  • Methylene protons of the acetamide linkage

  • The NH proton of the amide group

The ¹³C NMR spectrum would reveal carbon signals corresponding to the carbonyl group, aromatic carbons, the thiazole ring, and the methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Expected characteristic IR absorption bands for 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide include:

  • N-H stretching (3200-3400 cm⁻¹)

  • C=O stretching (1680-1730 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

  • C-O stretching (1000-1300 cm⁻¹)

  • C-Cl stretching (600-800 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometry provides information about the molecular mass and fragmentation pattern of the compound. The molecular ion peak for 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would appear at m/z 344.8, corresponding to its molecular weight.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and related compounds can provide insights into their biological mechanisms and guide future molecular modifications to enhance activity.

Key structural features that may contribute to the biological activity include:

  • The thiazole ring: A common pharmacophore in many bioactive compounds

  • The phenyl substituent at position 4 of the thiazole: May enhance interaction with hydrophobic binding pockets in target proteins

  • The acetamide linker: Provides hydrogen bonding capabilities

  • The 4-chlorophenoxy group: The chlorine atom can influence lipophilicity and electron distribution

Studies on related compounds suggest that modifications to these structural elements can significantly impact biological activity. For example, changes in the substituents on the phenyl rings or alterations to the linking groups between the aromatic systems can enhance specificity for particular biological targets.

Applications and Research Significance

The potential applications of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide primarily lie in the field of medicinal chemistry and pharmaceutical research. Based on the properties of structurally similar compounds, this molecule could serve as:

Lead Compound for Drug Development

The structural features of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide make it a potential starting point for medicinal chemistry optimization programs. Structure-activity relationship studies could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Research Tool in Chemical Biology

Compounds containing thiazole rings and phenyl substituents often serve as valuable chemical probes for studying biological processes. 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could potentially be used to investigate specific biological pathways or protein functions.

Intermediate in Synthetic Chemistry

The synthetic versatility of this compound suggests its potential use as an intermediate in the synthesis of more complex molecules with specific functional properties.

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